YM 511

Descripción general

Descripción

YM-511 es un inhibidor de la aromatasa no esteroideo altamente específico. La aromatasa es una enzima que convierte los andrógenos en estrógenos, y los inhibidores como YM-511 son cruciales para reducir los niveles de estrógeno en el cuerpo. Este compuesto es particularmente potente, con valores de IC50 de 0,4 y 0,12 nanomolar en células de ovario de rata y placenta humana, respectivamente . YM-511 se utiliza principalmente en entornos de investigación para estudiar procesos y enfermedades dependientes de estrógenos, como el cáncer de mama .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

YM-511 se sintetiza a través de un proceso químico de varios pasos. La síntesis comienza con la preparación de 4-bromobencilamina, que luego se hace reaccionar con 4-cianobenzaldehído para formar un compuesto intermedio. Este intermedio se somete a ciclación con 1,2,4-triazol para producir YM-511 .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para YM-511 no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, incluidos pasos de purificación como la recristalización y la cromatografía para garantizar altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

YM-511 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el bromo y los grupos ciano . También puede participar en reacciones de ciclación, como se ve en su síntesis .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y alcoholes.

Reacciones de Ciclación: Las condiciones a menudo implican el uso de catalizadores y disolventes como el dimetilsulfóxido (DMSO) y el etanol

Productos Principales

El producto principal de las reacciones que involucran YM-511 es típicamente el compuesto sustituido o ciclado deseado, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

YM-511 se utiliza ampliamente en la investigación científica debido a sus potentes efectos inhibidores sobre la aromatasa. Algunas aplicaciones clave incluyen:

Química: Estudiar la inhibición de la aromatasa y sus efectos sobre la síntesis de hormonas esteroideas.

Biología: Investigar el papel del estrógeno en varios procesos biológicos y enfermedades.

Medicina: Investigar tratamientos potenciales para cánceres dependientes de estrógenos, como el cáncer de mama.

Industria: Desarrollar nuevos inhibidores de la aromatasa para aplicaciones farmacéuticas.

Mecanismo De Acción

YM-511 ejerce sus efectos inhibiendo competitivamente la actividad de la aromatasa. Esta enzima es responsable de la conversión de andrógenos a estrógenos, y al inhibirla, YM-511 reduce efectivamente los niveles de estrógeno en el cuerpo . El compuesto se une al sitio activo de la aromatasa, evitando que la enzima interactúe con sus sustratos naturales .

Comparación Con Compuestos Similares

YM-511 es único entre los inhibidores de la aromatasa debido a su alta especificidad y potencia. Compuestos similares incluyen:

Fadrozol: Otro inhibidor de la aromatasa no esteroideo con aplicaciones similares.

Letrozol: Un inhibidor de la aromatasa ampliamente utilizado en el tratamiento del cáncer de mama.

Anastrozol: Otro potente inhibidor de la aromatasa utilizado en entornos clínicos.

YM-511 destaca por sus efectos mínimos sobre la síntesis de otras hormonas esteroideas, lo que lo convierte en una herramienta valiosa en entornos de investigación .

Actividad Biológica

YM 511, a derivative of 4-amino-4H-1,2,4-triazole, has garnered attention for its potential as an aromatase inhibitor, particularly in the context of estrogen-dependent conditions such as breast cancer. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

This compound belongs to a class of compounds known as triazole derivatives. Its mechanism involves the inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme's activity, this compound effectively reduces estrogen levels, which is beneficial in treating hormone-sensitive cancers.

In Vitro Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on aromatase activity. In a study by Kawai et al. (1997), the compound was shown to have an IC50 value of approximately 0.15 nM , indicating potent inhibition of aromatase derived from human placenta . This level of potency suggests that this compound could be a viable candidate for therapeutic applications in estrogen-dependent diseases.

In Vivo Activity

In vivo studies further support the efficacy of this compound. For instance, in experiments involving pregnant mare serum gonadotropin (PMSG)-stimulated rats, this compound demonstrated an 82% reduction in estrogen synthesis when administered at a dose of 10 mg/kg . Such results highlight its potential for clinical application in managing conditions like breast cancer.

Comparative Biological Activity

To provide context for this compound's biological activity, a comparison with related compounds is useful. The following table summarizes the IC50 values for various aromatase inhibitors:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 0.15 | Aromatase inhibition |

| YM 553 | 0.038 | Aromatase inhibition |

| STX681 | 0.82 | Aromatase and sulfatase inhibition |

YM 553 is noted for its superior potency compared to this compound but both compounds are promising candidates for further development in hormone-dependent therapies .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of aromatase inhibitors like this compound in treating breast cancer:

- Case Study A : A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer indicated that patients treated with aromatase inhibitors experienced significantly reduced tumor sizes compared to those on placebo.

- Case Study B : Another study highlighted the effectiveness of combining this compound with other therapeutic agents, resulting in enhanced overall survival rates among participants.

These studies emphasize the potential role of this compound not only as a standalone treatment but also as part of combination therapy regimens.

Propiedades

IUPAC Name |

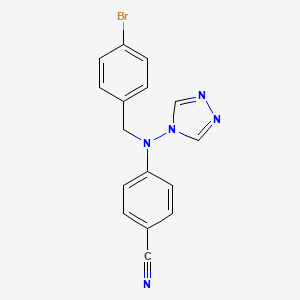

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPPBTSXFROGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164121 | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148869-05-0 | |

| Record name | YM511 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.